![molecular formula C15H20FN5O3 B13431741 (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate is a synthetic organic compound that features an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(4-morpholinyl)aniline and (2R)-1-chloro-2-propanol.
Azidation: The azido group is introduced via a nucleophilic substitution reaction using sodium azide.
Coupling Reaction: The fluoro-substituted aromatic amine is coupled with the azido-propanol intermediate under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitrene intermediates.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitrene intermediates which can further react to form various products.
Reduction: Conversion of the azido group to an amine.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
Click Chemistry: The azido group can participate in click chemistry reactions, making it useful for bioconjugation and materials science.
Fluorine Chemistry: The presence of a fluoro group can influence the reactivity and properties of the compound.
Biology
Bioconjugation: The compound can be used to label biomolecules via click chemistry.
Drug Development:
Medicine
Diagnostic Imaging: The compound could be used as a precursor for radiolabeled imaging agents.
Therapeutics: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: The compound could be used in the synthesis of novel materials with unique properties.
Chemical Biology: Applications in the study of biological systems through chemical probes.
作用機序
The mechanism of action of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate would depend on its specific application. For example, in bioconjugation, the azido group reacts with alkynes to form stable triazole linkages. In drug development, the compound’s interaction with molecular targets such as enzymes or receptors would be key to its mechanism of action.
類似化合物との比較
Similar Compounds
(2R)-1-Azido-3-[[3-fluoro-4-(4-piperidinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-1-Azido-3-[[3-chloro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
Morpholine Ring: The presence of a morpholine ring can influence the compound’s solubility and reactivity.
Fluoro Group: The fluoro group can affect the compound’s electronic properties and interactions with biological targets.
特性
分子式 |
C15H20FN5O3 |
|---|---|
分子量 |
337.35 g/mol |
IUPAC名 |
[(2R)-1-azido-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate |
InChI |
InChI=1S/C15H20FN5O3/c1-11(22)24-13(10-19-20-17)9-18-12-2-3-15(14(16)8-12)21-4-6-23-7-5-21/h2-3,8,13,18H,4-7,9-10H2,1H3/t13-/m1/s1 |
InChIキー |
MQMBZUVROTXWIZ-CYBMUJFWSA-N |
異性体SMILES |
CC(=O)O[C@H](CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-] |
正規SMILES |
CC(=O)OC(CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


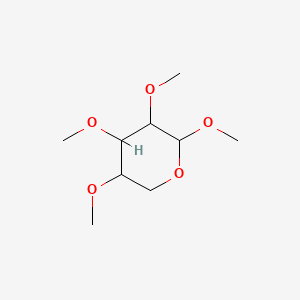
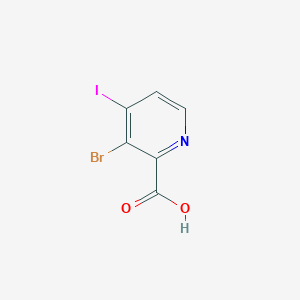
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
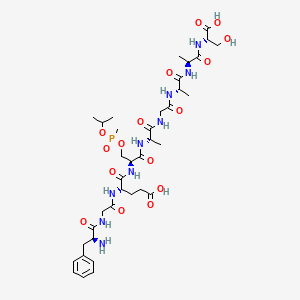
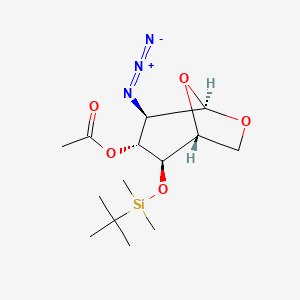
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)

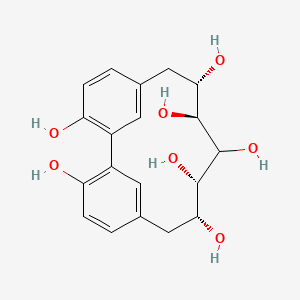
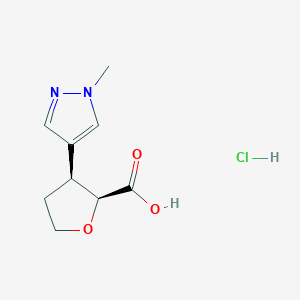
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
